Cytidylyl(5'.3')cytidylyl(5'.3')adenosine
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Overview
Description
Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine is a dinucleoside monophosphate composed of cytidine and adenosine linked by phosphodiester bonds. This compound is significant in the study of nucleic acids and their interactions with various chemical agents. It is often used in biochemical research to understand the structural and functional aspects of RNA and DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine typically involves the stepwise coupling of nucleoside monophosphates. The process begins with the protection of hydroxyl groups on the nucleosides, followed by the activation of the phosphate group. The activated phosphate group is then coupled with the hydroxyl group of another nucleoside. The final step involves deprotection to yield the desired dinucleoside monophosphate.
Industrial Production Methods
Industrial production of Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine can undergo various chemical reactions, including:
Hydrolysis: Breaking down into individual nucleosides in the presence of water and enzymes.
Oxidation: Oxidative cleavage of the phosphodiester bond.
Substitution: Replacement of functional groups on the nucleosides.
Common Reagents and Conditions
Hydrolysis: Enzymes like ribonuclease or acidic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophilic reagents under basic conditions.
Major Products Formed
Hydrolysis: Cytidine and adenosine monophosphates.
Oxidation: Cleaved nucleosides and phosphate groups.
Substitution: Modified nucleosides with new functional groups.
Scientific Research Applications
Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactions of nucleic acids.
Biology: Understanding the role of nucleic acids in cellular processes.
Medicine: Investigating the interactions of nucleic acids with drugs and their potential therapeutic applications.
Industry: Developing nucleic acid-based technologies and products.
Mechanism of Action
The mechanism of action of Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine involves its interaction with nucleic acid-binding proteins and enzymes. It can act as a substrate for ribonucleases, leading to the cleavage of the phosphodiester bond. This interaction is crucial for studying the enzymatic activity and specificity of ribonucleases.
Comparison with Similar Compounds
Similar Compounds
- Cytidylyl(5’.3’)guanylyl(5’.3’)adenosine
- Uridylyl(5’.3’)cytidylyl(5’.3’)adenosine
- Adenylyl(5’.3’)cytidylyl(5’.3’)adenosine
Uniqueness
Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine is unique due to its specific sequence of nucleosides and the resulting structural properties. This uniqueness makes it valuable for studying specific interactions and reactions that are not possible with other similar compounds.
Properties
CAS No. |
3128-37-8 |
---|---|
Molecular Formula |
C28H37N11O18P2 |
Molecular Weight |
877.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C28H37N11O18P2/c29-13-1-3-37(27(45)35-13)24-17(42)16(41)11(54-24)6-51-58(47,48)57-21-12(55-25(19(21)44)38-4-2-14(30)36-28(38)46)7-52-59(49,50)56-20-10(5-40)53-26(18(20)43)39-9-34-15-22(31)32-8-33-23(15)39/h1-4,8-12,16-21,24-26,40-44H,5-7H2,(H,47,48)(H,49,50)(H2,29,35,45)(H2,30,36,46)(H2,31,32,33)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,24-,25-,26-/m1/s1 |
InChI Key |
VZJYWZRAHCUTCH-FIVCZYLNSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)COP(=O)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |
Origin of Product |
United States |
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